molecular formula C32H32N2O4 B2771939 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 313550-01-5

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2771939
CAS No.: 313550-01-5
M. Wt: 508.618
InChI Key: AVQZTIOKATYDJJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and ethoxy groups

Properties

IUPAC Name

4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-5-37-27-13-7-23(8-14-27)31(35)33-29-17-11-25(19-21(29)3)26-12-18-30(22(4)20-26)34-32(36)24-9-15-28(16-10-24)38-6-2/h7-20H,5-6H2,1-4H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZTIOKATYDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-ethoxybenzoyl chloride, which is then reacted with amines and other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-[(4-ethoxybenzoyl)amino]butyl]benzamide
  • 4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide

Uniqueness

What sets 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE apart from similar compounds is its specific arrangement of ethoxy groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Ethoxy-N-[4'-(4-ethoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula: C24H30N2O3
  • Structural Features: It contains ethoxy groups, a biphenyl moiety, and an amide linkage that contribute to its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding: It may bind to specific receptors, altering their activity and leading to downstream effects like apoptosis or cell cycle arrest.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15
PC3 (Prostate)12
LNCaP (Prostate)10

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. The compound was tested against several bacterial strains, showing effectiveness in inhibiting growth at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

Case Studies

  • Study on Breast Cancer Cells: A study investigated the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment led to significant reductions in cell viability, with cell cycle analysis revealing G0/G1 phase arrest.
  • Prostate Cancer Research: Another study focused on PC3 and LNCaP prostate cancer cells, where the compound demonstrated a dose-dependent decrease in cell proliferation, suggesting its potential as a therapeutic agent in prostate cancer treatment.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-ethoxy-N-(4-ethoxypheyl)benzamide and 4-methoxy-N-(4-methylphenyl)benzamide, this compound shows enhanced potency and selectivity against certain cancer cell lines.

CompoundIC50 (MDA-MB-231) (µM)
This compound15
4-Ethoxy-N-(4-ethoxypheyl)benzamide30
4-Methoxy-N-(4-methylphenyl)benzamide25

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-[4'-(4-ethoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 6-aminopyrimidine derivatives with ethoxymethylenemalonic ester to form intermediates.
  • Step 2 : Cyclization under high-temperature conditions (250°C) in a solvent mixture of diphenyl oxide and biphenyl to construct the pyrido[2,3-d]pyrimidine core .
  • Step 3 : Substitution reactions to introduce the ethoxybenzamide and dimethylbiphenyl moieties. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to enhance yield .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and aromatic proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₃₄H₃₃N₃O₄) and isotopic distribution .
  • X-ray Crystallography : Resolve 3D conformation, especially steric effects from 3,3'-dimethyl groups on the biphenyl backbone .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate by polarity.
  • Recrystallization : Employ ethanol-water mixtures to enhance purity, leveraging differential solubility of byproducts .
  • HPLC : For analytical purity checks, use a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethoxy, dimethyl groups) influence bioactivity?

  • Ethoxy Groups : Enhance solubility and membrane permeability via lipophilic interactions. Positional effects (para vs. meta) on the benzamide ring modulate target binding affinity .
  • 3,3'-Dimethyl Biphenyl : Introduces steric hindrance, potentially improving selectivity against off-target enzymes. Compare with non-methylated analogs using enzymatic assays (e.g., IC₅₀ shifts) .
  • SAR Studies : Synthesize derivatives with halogens or methoxy substituents and evaluate cytotoxicity (e.g., MTT assays) to map structure-activity trends .

Q. What computational strategies can predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Validate with experimental IC₅₀ data .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Focus on hydrogen bonds between benzamide carbonyl and target residues .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and functional cell-based assays (e.g., cAMP inhibition) .
  • Batch-to-Batch Variability Analysis : Check purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC) across synthetic batches .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers. Adjust for assay conditions (e.g., ATP concentration in kinase assays) .

Methodological Notes

  • Experimental Design : Link studies to a conceptual framework (e.g., kinase inhibition theory) to guide hypothesis testing and data interpretation .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability and identify systematic errors .

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